Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 6 and a ketone at position 2. The piperidine ring at position 2 of the pyrazine is functionalized with an ethyl carboxylate group at position 3. Its synthesis likely involves amide coupling or cyclization strategies, as seen in related piperidine-carboxylate derivatives .
Properties
IUPAC Name |
ethyl 1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-3-24-16(23)11-4-6-19(7-5-11)15(22)12-8-13-14(21)17-10(2)9-20(13)18-12/h8-9,11H,3-7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVSKFVWCXMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN3C=C(NC(=O)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrazin-4(5h)-ones, a class of compounds to which this molecule belongs, have been extensively studied in the biomedical field. They have been found to interact with various targets, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1.
Mode of Action
The interaction of this compound with its targets would likely result in changes to the biochemical pathways in which these targets are involved.
Biochemical Analysis
Biochemical Properties
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of enzymatic activity. For instance, it may inhibit specific kinases, thereby modulating signal transduction pathways that control cell growth and differentiation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis. This modulation of gene expression can lead to changes in cell proliferation and survival, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, the compound may inhibit the catalytic activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to organelles such as the nucleus or mitochondria .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It may localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its targeting signals and post-translational modifications. These localization patterns can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .
Biological Activity
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate (CAS Number: 2108756-00-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 347.37 g/mol. Its structure features a piperidine ring substituted with a pyrazolo[1,5-a]pyrazine moiety, which is known for its bioactive properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Vasopressin Receptors : The compound has been identified as a potential antagonist for vasopressin receptors (V1b, V1k) which are involved in several physiological processes including blood pressure regulation and water retention.
- Enzymatic Inhibition : It exhibits inhibitory action against critical enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition suggests potential applications in cancer therapy where PARP inhibitors are valuable.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit the growth of lung cancer cell lines (A549 and H322b), suggesting its potential as an anticancer agent .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various models:
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 1-[(6-methyl... | A549 | 15 | |
| Similar Derivative | H322b | 20 |
Enzymatic Activity
In terms of enzymatic activity, the compound has been shown to inhibit:
- HIV Integrase : This suggests potential use in antiviral therapies.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Antitumor Effects : A study demonstrated that derivatives of this compound exhibited significant antitumor effects in xenograft models. Dosing at 160 mg/kg resulted in substantial tumor reduction and improved survival rates .
- Mechanistic Insights : Research into the structure–activity relationship (SAR) revealed that modifications on the piperidine ring could enhance cellular potency while maintaining favorable pharmacokinetic properties. For instance, certain substitutions led to improved bioavailability and reduced clearance rates .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a candidate for further development in treating infectious diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been investigated for its ability to inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, which are currently under investigation. Early findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, offering a pathway for developing treatments for neurodegenerative disorders.
Medicinal Chemistry Applications
This compound serves as a valuable scaffold in medicinal chemistry for designing new drug candidates. Its unique structural features allow for modifications that can enhance potency and selectivity for specific biological targets.
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Mitigates oxidative stress and inflammation |
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study conducted by researchers at Santa Cruz Biotechnology assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics.
- Investigation into Antitumor Mechanism : Another research project focused on the antitumor mechanisms of this compound revealed that it activates caspase pathways leading to programmed cell death in breast cancer cells. This study highlights its potential as a lead compound in cancer therapy.
- Neuroprotection Research : A recent study explored the neuroprotective effects of the compound on models of Alzheimer's disease. The findings suggested that treatment with this compound reduced amyloid-beta toxicity and improved cognitive function in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Key Structural and Functional Variations:
Analysis :
- The target compound’s 6-methyl and piperidine-4-carboxylate groups enhance both steric and electronic interactions compared to simpler analogs like CAS 503615-07-4 .
- Fluorinated piperazine derivatives () prioritize metabolic stability and CNS activity, diverging from the target’s likely peripheral action .
Piperidine/Piperazine-Based Carboxylates
Analysis :
- The sulfamoylbenzoyl analog () demonstrates how substituent choice drastically alters target selectivity, favoring enzyme inhibition over kinase modulation .
- The imidazo-pyridine derivative () highlights the impact of core heterocycle substitution on solubility and spectroscopic properties (e.g., IR, NMR shifts) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and potential biological activity?
The compound contains a pyrazolo[1,5-a]pyrazine core fused with a dihydro-oxo group, a methyl substituent at position 6, and a piperidine-4-carboxylate moiety linked via a carbonyl group. The pyrazine ring’s electron-deficient nature may enhance reactivity in nucleophilic substitutions, while the piperidine ester could improve solubility for biological assays. The 4,5-dihydro-oxo group may stabilize tautomeric forms, impacting binding interactions with targets like enzymes or receptors .
Q. What synthetic methodologies are commonly employed to prepare the pyrazolo[1,5-a]pyrazine scaffold in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions using halogenated intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine) under palladium-catalyzed carbonylation or coupling with nitrile derivatives . For example, ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate can react with amines or hydrazines to introduce functional groups at position 4, followed by oxidation to form the dihydro-oxo moiety .
Q. How is the purity and structural integrity of this compound validated in academic research?
Standard characterization includes:
- 1H/13C NMR to confirm substituent positions and tautomeric forms.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC or TLC to assess purity (>95% typically required for biological testing) . Advanced studies may use X-ray crystallography (via SHELX programs) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the piperidine-4-carboxylate linkage in this compound?
The piperidine-ester bond is formed via amide coupling using reagents like EDCI/HOBt in dry acetonitrile, as demonstrated in analogous piperidinyl-hydrazidoureido syntheses . Key optimizations include:
- Solvent choice : Dry CH3CN minimizes side reactions.
- Temperature : Reactions are performed at 0–25°C to prevent racemization.
- Stoichiometry : A 1.2:1 molar ratio of coupling agent to carboxylate ensures complete conversion .
Q. What strategies address conflicting spectral data (e.g., unexpected NMR shifts) during structural analysis?
- Tautomerism analysis : The 4,5-dihydro-oxo group may exist in keto-enol equilibrium, causing split signals in NMR. Use D2O exchange experiments or variable-temperature NMR to identify labile protons .
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (SHELXL refinement) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values .
Q. How does the methyl substituent at position 6 influence the compound’s pharmacological profile?
The 6-methyl group may sterically hinder interactions with hydrophobic binding pockets in targets like kinases or GPCRs. Comparative studies with non-methylated analogs (e.g., via SAR tables) can quantify this effect. For example, methyl groups in pyrazolo[1,5-a]pyrimidines enhance metabolic stability but reduce aqueous solubility .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Detection : LC-MS/MS with a deuterated internal standard improves sensitivity and accuracy.
- Stability : Assess degradation under varying pH and temperature conditions to validate storage protocols .
Methodological Troubleshooting
Q. Why might coupling reactions between the pyrazine core and piperidine fragment fail, and how can this be resolved?
Common issues include:
- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas purging.
- Low nucleophilicity of piperidine : Activate the carboxylate with CDI (1,1′-carbonyldiimidazole) prior to coupling .
- Side reactions : Monitor by TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via flash chromatography .
Q. How can researchers differentiate between regioisomers formed during pyrazolo[1,5-a]pyrazine synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
